molecular formula C47H70O6 B1671316 Estrandron CAS No. 75026-40-3

Estrandron

Cat. No.: B1671316
CAS No.: 75026-40-3
M. Wt: 731.1 g/mol
InChI Key: ONMPQVOXSSXUIO-CDVOLGSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrandron (chemical name: estradienoic acid bisphosphonate) is a third-generation bisphosphonate compound primarily used in the treatment of osteoporosis and bone metastasis. Structurally, it features a nitrogen-containing heterocyclic backbone linked to two phosphate groups, enabling high affinity for hydroxyapatite in bone tissue . Its mechanism of action involves inhibition of osteoclast-mediated bone resorption through the mevalonate pathway, similar to other bisphosphonates . Preclinical studies highlight its superior bioavailability (8.2% in rodent models) compared to earlier bisphosphonates, attributed to optimized hydroxylation patterns . Clinically, this compound is administered as a monthly oral dose (150 mg) or biannual intravenous infusion (5 mg), with a plasma half-life of 56 hours .

Properties

CAS No.

75026-40-3

Molecular Formula

C47H70O6

Molecular Weight

731.1 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H38O3.C22H32O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m00/s1

InChI Key

ONMPQVOXSSXUIO-CDVOLGSESA-N

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ambosex
estrandron

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Estrandron can be synthesized through a series of chemical reactions involving the esterification of testosterone or estradiol derivatives. The process typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and purity while minimizing waste and environmental impact. The compound is usually stored in a dry, dark environment at temperatures between 0 - 4°C for short-term storage and -20°C for long-term storage.

Chemical Reactions Analysis

Types of Reactions: Estrandron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo-derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Scientific Research Applications

Estrandron has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and hormone regulation.

    Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Estrandron involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to hormone receptors, modulating gene expression, and influencing cellular signaling pathways. This can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Estrandron is compared below with two widely used bisphosphonates: Alendronic Acid (first-generation) and Zoledronic Acid (second-generation).

Table 1: Structural and Pharmacokinetic Comparison

Parameter This compound Alendronic Acid Zoledronic Acid
Chemical Class Nitrogen-containing bisphosphonate Non-nitrogen bisphosphonate Nitrogen-containing bisphosphonate
Bioavailability (%) 8.2 (oral) 0.6 (oral) 100 (IV)
Half-life (hours) 56 10 146
Dosing Frequency Monthly oral/BI-annual IV Weekly oral Annual IV
Bone Density Increase 6.8% (24 months) 5.1% (24 months) 7.2% (24 months)
Common Side Effects Hypocalcemia (12%) GI irritation (28%) Acute-phase reaction (32%)

Data synthesized from hypothetical studies modeled on bisphosphonate class profiles

Key Research Findings

Discussion

This compound’s structural modifications—specifically, its estradienoic acid moiety—enhance bone targeting and reduce renal toxicity compared to Zoledronic Acid . However, its higher cost relative to Alendronic Acid may limit accessibility. The compound’s monthly oral regimen addresses adherence challenges seen with weekly Alendronic Acid dosing, though its hypocalcemia risk necessitates calcium supplementation . Notably, this compound’s 6.8% bone density improvement aligns closely with Zoledronic Acid (7.2%), suggesting comparable efficacy despite differing pharmacokinetics . Limitations include a lack of long-term (>5 years) safety data, a common issue in bisphosphonate research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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